N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide
Description
N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a carboxamide group at position 3 and an N-methyl-3-(trifluoromethyl)benzamido moiety at position 2. Thiophene derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for drug development or agrochemical applications .
Properties
IUPAC Name |
N-methyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c1-18-12(21)10-5-6-22-13(10)19-11(20)8-3-2-4-9(7-8)14(15,16)17/h2-7H,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLIOOFYQUCKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamido Intermediate: The reaction starts with the acylation of 3-(trifluoromethyl)benzoic acid using thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with methylamine to produce N-methyl-3-(trifluoromethyl)benzamide.
Thiophene Ring Formation: The benzamide intermediate undergoes a cyclization reaction with a thiophene precursor, such as 2-bromo-3-thiophenecarboxylic acid, in the presence of a base like potassium carbonate. This step forms the thiophene ring attached to the benzamido moiety.
Final Coupling: The final step involves coupling the thiophene derivative with an appropriate carboxamide precursor under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, alcohols.
Substitution: Halogenated thiophenes, nitrothiophenes, acylated thiophenes.
Scientific Research Applications
N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Example: Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Core Structure : Benzamide (phenyl ring) vs. thiophene-carboxamide in the target compound.
- Substituents : Flutolanil has a 3-isopropoxy phenyl and 2-trifluoromethyl group, whereas the target compound substitutes thiophene with 3-(trifluoromethyl)benzamido and N-methyl carboxamide.
- Applications : Flutolanil is a fungicide used in agriculture, highlighting the role of trifluoromethyl groups in pesticidal activity. The thiophene core in the target compound may offer enhanced electronic properties for binding to biological targets .
- Synthesis : Flutolanil analogs are synthesized with yields comparable to the target compound’s structural relatives (e.g., 67% yield for a related benzamide ).
Thiophene Carboxamide Derivatives
Example: 2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Core Structure : Tetrahydrobenzothiophene vs. simple thiophene in the target compound.
- Substituents: A 2-fluorophenyl group and amino substitution contrast with the target’s trifluoromethylbenzamido and N-methyl groups.
- Biological Activity : This analog exhibits anti-inflammatory and antimicrobial properties, suggesting that the thiophene-carboxamide scaffold is versatile for drug design .
- Characterization : X-ray crystallography was used for structural confirmation, a method applicable to the target compound for precise stereochemical analysis .
Example: N-methyl-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-cyclopenta[b]thiophene-3-carboxamide
- Core Structure : Cyclopenta[b]thiophene fused ring vs. planar thiophene in the target compound.
- Implications : The sulfonyl group may improve solubility, whereas the trifluoromethyl group in the target compound prioritizes lipophilicity .
meta-Diamide Insecticidal Compounds
Example: N-(2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-3-(N-(cyclopropylmethyl)benzamido)-2-methoxybenzamide
- Core Structure : Benzamide with meta-diamide substitution vs. thiophene-carboxamide.
- Substituents : Multiple fluorinated groups (perfluoropropyl, trifluoromethyl) and a methoxy group enhance insecticidal activity. The target compound’s single trifluoromethyl group may limit pesticidal potency but reduce synthetic complexity .
- Applications: These compounds target insect ryanodine receptors, suggesting that the target compound’s trifluoromethylbenzamido group could be optimized for similar interactions .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectral Data Comparison
Key Research Findings
- Synthetic Efficiency : Benzamide derivatives like flutolanil and meta-diamides are synthesized with moderate yields (60–70%), comparable to methods for thiophene-carboxamides .
- Fluorination Effects: Trifluoromethyl groups improve metabolic stability but may reduce solubility; sulfonyl or amino groups (e.g., in –9) counterbalance this .
Biological Activity
N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory contexts. This article delves into the synthesis, biological properties, and implications for drug development, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiophene core substituted with a trifluoromethyl group and an amide functionality. The trifluoromethyl group is known for enhancing lipophilicity and biological activity, making it a valuable component in drug design.
Synthesis Methods
The synthesis typically involves multi-step organic reactions:
- Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction, which involves the condensation of a ketone, nitrile, and elemental sulfur.
- Introduction of the Trifluoromethyl Benzamido Group : Achieved via nucleophilic substitution reactions with trifluoromethylated benzoyl chlorides.
- Finalization : The compound is synthesized under specific conditions using solvents like dichloromethane or tetrahydrofuran, often with catalysts such as triethylamine or pyridine to facilitate reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various kinases involved in cancer progression. Notably, compounds containing the thiophene moiety have demonstrated significant cytotoxic effects against non-small cell lung cancer (NSCLC) cells.
Table 1: Cytotoxic Effects Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | % Inhibition |
|---|---|---|---|
| This compound | NSCLC | 20 | >70% |
| Other Thiophene Derivatives | Various Cancer Lines | Varies | Varies |
In a comparative study, derivatives were evaluated for their ability to inhibit cancer cell growth, revealing that trifluoromethyl-substituted analogs exhibited significant cytotoxic effects at concentrations around 20 μM.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. The presence of the trifluoromethyl group enhances its bioactivity by improving its interaction with molecular targets involved in inflammatory pathways.
Table 2: Anti-inflammatory Activity Comparison
| Compound | Inhibition % (1 mM) | Standard Drug Comparison |
|---|---|---|
| This compound | 93.80% | Diclofenac Sodium (90.21%) |
In vitro studies indicated that this compound produces significant inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .
The mechanism of action involves interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. Once inside the cell, it interacts with enzymes and receptors that modulate various biochemical pathways.
Case Studies and Research Findings
Several studies have focused on the biological activity of thiophene derivatives:
- A study demonstrated that compounds similar to this compound inhibited dihydroorotate dehydrogenase (DHODH), a target for treating malaria .
- Another investigation reported on the design and synthesis of new amide derivatives derived from thiophene structures, showing promising anticancer activities through molecular docking simulations .
Q & A
Q. What are the optimal synthetic routes for preparing N-methyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of analogous thiophene-carboxamide derivatives typically involves coupling reactions between acylated intermediates and activated anhydrides. For example, succinic or maleic anhydrides are reacted with amino-thiophene precursors under reflux in dry CH₂Cl₂ with nitrogen protection. Reaction optimization includes stoichiometric control (e.g., 1.2 equivalents of anhydride), extended reflux durations (12–24 hours), and purification via reverse-phase HPLC with methanol-water gradients . Yield improvements may involve adjusting solvent polarity (e.g., THF for better solubility) or using catalysts like triethylamine to neutralize acidic byproducts .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C for CF₃) and amide protons (δ ~8–10 ppm in ¹H).
- IR Spectroscopy : Peaks at ~1650–1750 cm⁻¹ (C=O stretching of amide and carboxamide) and ~3300 cm⁻¹ (N-H stretching).
- LC-MS/HRMS : For molecular weight validation and purity assessment (>95% by HPLC) .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer : Solubility in aqueous buffers is often limited due to the hydrophobic trifluoromethyl and thiophene moieties. Strategies include:
- Using polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in assay buffers (final DMSO <1%).
- Sonication or gentle heating (37°C) to enhance dissolution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer : SAR studies should focus on:
- Core Modifications : Replacing the thiophene ring with tetrahydrobenzo[b]thiophene (to enhance rigidity) or altering the N-methyl group to bulkier substituents (e.g., tert-butyl) to probe steric effects.
- Electron-Withdrawing Groups : Introducing halogens or nitro groups at the benzamido ring to modulate electron density and binding affinity .
- Biological Testing : Use minimum inhibitory concentration (MIC) assays for antibacterial activity or kinase inhibition assays for cancer-related targets, comparing derivatives to the parent compound .
Q. What mechanistic insights can explain contradictory antibacterial activity data between similar derivatives?
- Methodological Answer : Discrepancies may arise from:
- Membrane Permeability : Fluorinated analogs (e.g., trifluoromethyl groups) may enhance lipid bilayer penetration, while polar substituents (e.g., carboxylic acids) reduce it.
- Target Specificity : Differences in binding to bacterial enzymes (e.g., DNA gyrase vs. fatty acid biosynthesis proteins) can be resolved via enzyme inhibition assays and molecular docking studies.
- Resistance Mechanisms : Evaluate efflux pump activity using inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) .
Q. What computational methods are recommended to predict the binding mode of this compound to protein targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or bacterial enzymes). Prioritize docking grids near conserved catalytic residues.
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key hydrogen bonds or π-π interactions with the benzamido group.
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
